6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde
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Overview
Description
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridine ring, along with a methyl group and a carbaldehyde functional group. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde typically involves the reaction of 3-bromobenzaldehyde with 2-methylpyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques such as column chromatography can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Addition: The carbaldehyde group can undergo nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and catalysts such as iron(III) bromide (FeBr3).
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted bromophenyl derivatives.
Nucleophilic Addition: Various alcohols or other derivatives depending on the nucleophile.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Shares the bromopyridine structure but lacks the methyl and carbaldehyde groups.
2-Methylpyridine-3-carbaldehyde: Similar structure but without the bromophenyl group.
6-(3-Bromophenyl)-2-methylpyridine: Lacks the carbaldehyde group.
Uniqueness
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is unique due to the combination of its bromophenyl, methyl, and carbaldehyde functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIYYMHTQBGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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